molecular formula C7H12ClF2N B2845207 (1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2408938-19-0

(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No.: B2845207
CAS No.: 2408938-19-0
M. Wt: 183.63
InChI Key: UAQGXFASHBMEOD-IBTYICNHSA-N
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Description

This compound is a fluorinated bicyclic amine hydrochloride salt with a molecular formula of C₈H₁₂ClF₂N and CAS number 2408938-19-0 . Its structure features a bicyclo[4.1.0]heptane core with a methyl group at position 1 and two fluorine atoms at position 7,7, conferring unique steric and electronic properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

(1R,6R)-7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c1-6-4-10-3-2-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQGXFASHBMEOD-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCCC1C2(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CNCC[C@H]1C2(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C7H12ClF2N
  • Molar Mass : 183.63 g/mol
  • CAS Number : 1895748-50-1

The compound features a bicyclic structure with two fluorine substituents, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is hypothesized to act as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), which play a crucial role in synaptic transmission and neuromuscular junctions.

Inhibition Studies

Research indicates that compounds similar to (1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane can inhibit the binding of radiolabeled bungarotoxin to nAChRs, showcasing their potential as neuropharmacological agents .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
Nicotinic receptor bindingCompetitive inhibition
NeurotoxicityPotential neurotoxic effects
Antinociceptive activityPain relief in animal models

Case Studies and Research Findings

Several studies have investigated the pharmacological implications of this compound:

  • Neuropharmacological Effects :
    A study demonstrated that this compound exhibits significant antinociceptive properties in rodent models, suggesting its potential use in pain management therapies. The mechanism was linked to its action on nAChRs and subsequent modulation of pain pathways .
  • Toxicology Assessment :
    Toxicological evaluations indicated that while the compound shows promise for therapeutic applications, it also possesses neurotoxic effects at higher concentrations. This duality necessitates careful dosage considerations in therapeutic contexts .
  • Comparative Analysis :
    Comparative studies with other bicyclic compounds revealed that the difluorinated structure enhances receptor affinity and selectivity for nAChRs compared to non-fluorinated analogs .

Comparison with Similar Compounds

Core Bicyclic Framework Variations

Compound Name Bicyclo System Substituents Key Features
(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane HCl [4.1.0] 7,7-F₂, 1-CH₃ High lipophilicity, metabolic stability
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl [2.2.1] 5,5-F₂ Compact structure; potential CNS activity
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane [4.1.0] 6-(3,4-Cl₂C₆H₃), 1-(CH₂OCH₃) Triple reuptake inhibitor (SERT, NET, DAT)
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane HCl [4.1.0] 7,7-Cl₂, 6-CH₃ Higher molecular weight; halogenated analog

Key Observations :

  • The bicyclo[4.1.0] system is common in CNS-targeted agents due to its rigidity and ability to mimic natural neurotransmitters .
  • Fluorine substitution (vs. chlorine or bromine) reduces molecular weight and improves metabolic stability .

Substituent-Driven Pharmacological Differences

  • Methyl vs. Phenyl Groups: The 1-methyl group in the target compound minimizes steric hindrance compared to bulkier analogs like 7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane HCl (CAS 1955515-73-7), which may exhibit altered receptor binding due to aromatic interactions . 6-(3,4-Dichlorophenyl) substitution (CAS 1010685-06-9) enhances serotonin/norepinephrine/dopamine reuptake inhibition, suggesting substituent position critically affects selectivity .
  • Halogenation Effects: 7,7-Difluoro substitution (target compound) vs. 7,7-dichloro (CAS 1803584-25-9) or 7,7-dibromo (CAS 1807912-35-1) alters electronic density, impacting enzyme inhibition (e.g., iNOS inhibition by ONO-1714 in ) .

Physicochemical Properties

Property Target Compound 7,7-Dichloro-6-methyl Analog 1-Phenyl-7,7-Difluoro Analog
Molecular Weight 211.64 g/mol 305.44 g/mol 285.71 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~2.8 (high lipophilicity) ~2.5 (high lipophilicity)
Solubility High (HCl salt) Moderate Low (requires formulation)

Implications :

  • The target compound’s lower molecular weight and fluorine substitution favor blood-brain barrier penetration compared to heavier halogenated analogs .

Preparation Methods

Electrophilic Fluorination with Selectfluor

Adapting protocols from bicyclo[1.1.1]pentane fluorination, treatment of the bicycloamine with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous AgNO3 at 70°C introduces fluorine atoms at the bridgehead position. The reaction proceeds via a radical mechanism, with AgNO3 facilitating single-electron transfer:
$$
\text{Bicycloamine} + 2\ \text{Selectfluor} \xrightarrow{\text{AgNO}_3, 70^\circ\text{C}} \text{7,7-Difluoro derivative} + 2\ \text{Byproducts}
$$
Yields range from 40–60%, with purity dependent on recrystallization solvents (e.g., MeOtBu/pentane).

Nucleophilic Fluorination with DAST

Diethylaminosulfur trifluoride (DAST) offers an alternative pathway, particularly for substrates sensitive to oxidative conditions. Exposure of a 7-keto intermediate to DAST at −78°C induces geminal difluorination via an SN2 mechanism:
$$
\text{7-Ketobicycloamine} + 2\ \text{DAST} \rightarrow \text{7,7-Difluoro derivative} + 2\ \text{Et}2\text{NSF}3
$$
This method achieves 70–85% yields but requires anhydrous conditions and careful temperature control to prevent side reactions.

Resolution of (1R,6R) Stereochemistry

Chiral separation is critical for obtaining the desired (1R,6R) enantiomer. Techniques include:

  • Chiral Chromatography : Use of Chiralpak IA or IB columns with hexane/ethanol eluents resolves racemic mixtures, achieving >99% ee in optimized runs.
  • Enzymatic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling kinetic separation. For example, Candida antarctica lipase B (CAL-B) acetylates the (1S,6S) isomer, leaving the (1R,6R) form unreacted.

Hydrochloride Salt Formation

The final step involves protonation with HCl gas in anhydrous ether or dichloromethane, yielding the crystalline hydrochloride salt. Recrystallization from ethanol/ethyl acetate mixtures enhances purity (>99.5% by HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereochemical Control Scalability
Selectfluor Fluorination 45–60 95–98 Moderate High
DAST Fluorination 70–85 97–99 High Moderate
Enzymatic Resolution 30–40 >99 Excellent Low

Key Observations :

  • DAST fluorination provides superior yields and stereochemical fidelity but poses handling risks due to DAST’s toxicity.
  • Selectfluor routes are more scalable but require costly silver catalysts.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, and how can reaction conditions be optimized?

  • Synthesis Challenges : The bicyclic structure and stereochemical control (1R,6R configuration) require precise multi-step protocols. Cyclization steps often demand strong acids/bases or catalysts to form the azabicyclo framework, while fluorine and methyl substituents introduce steric and electronic complexities.
  • Optimization Strategies :

  • Temperature/Solvent Control : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance cyclization efficiency .
  • Purification : Chromatography or crystallization (e.g., using HCl for salt formation) ensures high purity .
  • Yield Improvement : Stepwise monitoring via TLC or LC-MS helps identify bottlenecks, such as incomplete fluorination or epimerization .

Q. How can researchers confirm the stereochemical integrity of the (1R,6R) configuration during synthesis?

  • Analytical Methods :

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
  • Chiral HPLC/CE : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) .
  • NMR Spectroscopy : NOESY or 1H^1H-19F^{19}\text{F} coupling constants validate spatial arrangements of fluorine and methyl groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Primary Techniques :

  • FT-IR : Identifies NH (amine) and C-F stretches (~1100 cm1^{-1}) .
  • 1H^1\text{H}/13C^{13}\text{C}/19F^{19}\text{F} NMR : Assigns proton environments (e.g., methyl group at δ 1.2–1.5 ppm) and fluorine coupling patterns .
  • HRMS : Validates molecular formula (C8_8H13_{13}ClF2_2N) and isotopic distribution .

Advanced Research Questions

Q. How does the 7,7-difluoro substitution influence the compound’s conformational dynamics and biological activity?

  • Conformational Analysis :

  • Fluorine’s electronegativity induces ring puckering, stabilizing specific chair or boat conformations via hyperconjugation. Computational modeling (DFT or MD simulations) predicts dominant conformers .
    • Biological Implications :
  • Enhanced metabolic stability and membrane permeability due to reduced basicity of the amine group (fluorine’s electron-withdrawing effect) .
  • Potential interaction with fluorine-sensitive targets (e.g., enzymes with hydrophobic active sites) .

Q. What strategies can resolve low yields in enantioselective synthesis of the (1R,6R) isomer?

  • Catalytic Asymmetric Methods :

  • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution during cyclization .
    • Dynamic Kinetic Resolution (DKR) : Combine enantioselective catalysts with racemization agents (e.g., weak bases) to convert undesired isomers .
    • Diastereomeric Salt Formation : Co-crystallize with chiral counterions (e.g., tartaric acid) to isolate the target enantiomer .

Q. How can in silico methods predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction Tools :

  • SwissADME : Estimates logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions based on substituent effects .
  • ProTox-II : Predicts hepatotoxicity and mutagenicity via structural alerts (e.g., amine reactivity) .
    • Molecular Docking : Screens against targets like neurotransmitter transporters (hSERT, hDAT) to rationalize neuropharmacological potential .

Q. What are the contradictions in existing pharmacological data for structurally similar azabicyclo compounds, and how can they be addressed?

  • Data Discrepancies :

  • Some studies report neuroactivity (e.g., serotonin reuptake inhibition), while others show no significant receptor binding .
    • Resolution Strategies :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. CHO) and controls to minimize variability .
  • Metabolite Profiling : Identify active metabolites (e.g., N-demethylated derivatives) that may contribute to observed effects .

Methodological Recommendations

  • Stereochemical Purity : Always validate enantiomeric excess (ee) via chiral chromatography before biological assays .
  • Scale-Up Protocols : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain yield and purity .
  • Collaborative Approaches : Partner with computational chemists to model fluorine’s electronic effects and prioritize synthetic routes .

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